REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6](Br)[C:3]=1[C:4]#[N:5].C([O-])(=O)C.[K+].[C:16]1(B(O)O)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1(C)C=CC=CC=1>[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:3]=1[C:4]#[N:5] |f:1.2|
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C(=CC=C1)Br
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Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
Potassium acetate
|
Quantity
|
996 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
7.1 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
dichloro-bis(triphenylphosphine) palladium (II)
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Hexanes
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
where it stirred for 17 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirrer under inert atmosphere
|
Type
|
CUSTOM
|
Details
|
the solution was degassed with nitrogen for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a celite bed
|
Type
|
ADDITION
|
Details
|
was charged to the reactor at ambient temperature
|
Type
|
CUSTOM
|
Details
|
The HCl salt of the title compound precipitated out from the reaction
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
EXTRACTION
|
Details
|
The resulting product was extracted with ethyl acetate (10 L, 10 vol)
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with water (5 L, 5 vol)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
TEMPERATURE
|
Details
|
the resulting slurry was cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
Once at the prescribed temperature, the product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
to provide a pale yellow solid (802 g, 81.4%, 99% by HPLC)
|
Reaction Time |
17 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=CC=C1)C1=CC=CC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |